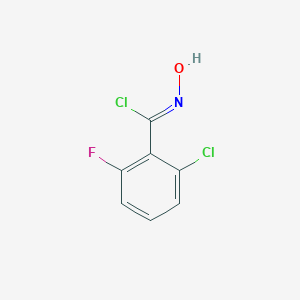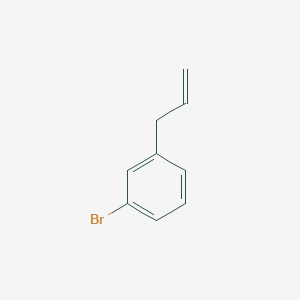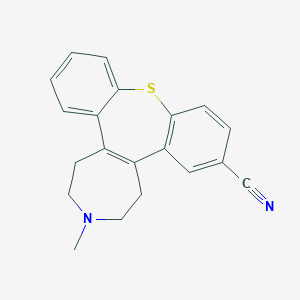
Citatepine
描述
西替平是一种四环化合物,以其作为多巴胺受体拮抗剂的作用而闻名。 它已被研究用于治疗精神分裂症,因为它具有减弱多巴胺激动剂诱导的行为刺激的能力 。 该化合物还表现出抗组胺、抗血清素、抗胆碱和肾上腺素能作用 .
准备方法
西替平的合成涉及多个步骤,从形成核心四环结构开始。合成路线通常包括以下步骤:
形成二苯并噻嗪核心: 这涉及适当前体的环化以形成二苯并噻嗪环体系。
引入氮杂环庚烷环: 通过一系列环化反应引入氮杂环庚烷环。
西替平的工业生产方法可能涉及优化这些合成路线以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
西替平经历各种化学反应,包括:
氧化: 该反应可以在噻嗪环中的硫原子处发生,导致形成亚砜或砜。
还原: 还原反应可以针对腈基,将其转化为伯胺。
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,氢化锂铝等还原剂用于还原,以及卤素等亲电试剂用于取代反应。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
化学: 作为研究四环结构及其反应性的模型化合物。
生物学: 研究其对多巴胺受体的影响以及动物模型中的相关行为研究.
作用机制
西替平主要通过拮抗多巴胺受体发挥作用。 它优先作用于海马多巴胺受体,而不是纹状体多巴胺受体 。这种选择性作用被认为与其行为效应有关,例如减弱多巴胺激动剂诱导的刺激。 此外,西替平的抗组胺、抗血清素、抗胆碱和肾上腺素能作用有助于其整体药理学特征 .
相似化合物的比较
西替平可以与其他多巴胺受体拮抗剂进行比较,例如:
氟哌啶醇: 一种著名的抗精神病药物,具有强烈的多巴胺受体拮抗作用,但有明显的锥体外系副作用。
氯氮平: 另一种抗精神病药物,具有更广泛的受体谱,包括血清素受体拮抗作用,并且锥体外系副作用的风险较低。
利培酮: 一种新型抗精神病药物,同时具有多巴胺和血清素受体拮抗作用,在疗效和副作用之间取得了平衡。
属性
IUPAC Name |
18-methyl-8-thia-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c1-22-10-8-15-16(9-11-22)18-12-14(13-21)6-7-20(18)23-19-5-3-2-4-17(15)19/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBTZJDOBMDLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)C3=C(C=CC(=C3)C#N)SC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215812 | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65509-66-2 | |
| Record name | Citatepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065509662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITATEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92S48G7U0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Citatepine interact with its target and what are the downstream effects?
A1: this compound primarily interacts with dopamine receptors in the brain, specifically showing a preference for those located in the hippocampus compared to the striatum [, ]. This interaction leads to the blockade of dopamine receptors, particularly the D2 subtype, which is a key mechanism of action for antipsychotic drugs []. By blocking D2 receptors, this compound is hypothesized to modulate dopaminergic neurotransmission, potentially alleviating symptoms associated with psychosis [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: While specific details regarding this compound's SAR are not provided in the given research, it is categorized as a tetracyclic compound [, ]. This structural class suggests similarities to other known antipsychotics like Clozapine. The research highlights that this compound was selected for further investigation due to its potent antidopaminergic activity and preferential binding to hippocampal DA receptors over those in the striatum []. This selectivity profile suggests that structural modifications within the tetracyclic framework can influence its pharmacological activity and receptor subtype selectivity. Further research exploring modifications to this compound's structure could elucidate the key pharmacophores responsible for its activity and potentially lead to the development of new analogs with improved efficacy and safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


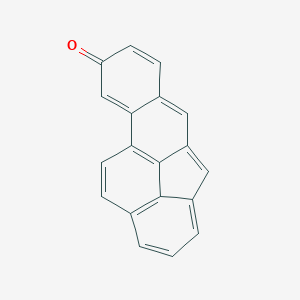
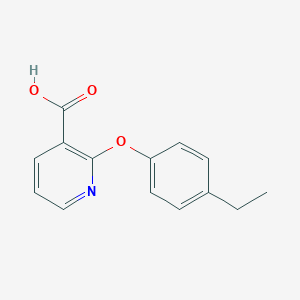
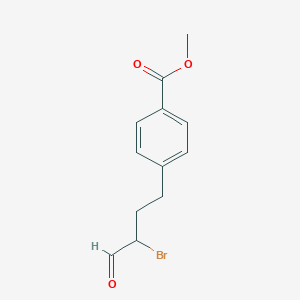
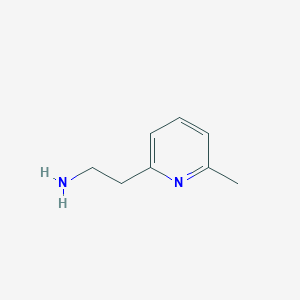
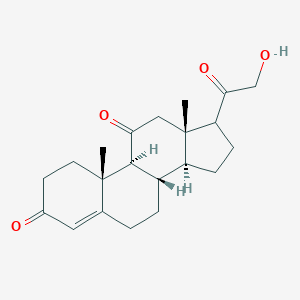

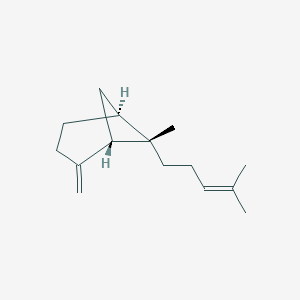

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
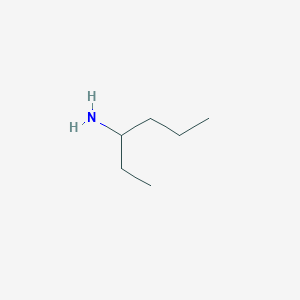
![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)
